molecular formula C18H20N2O B8180631 (R)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

(R)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8180631
M. Wt: 280.4 g/mol
InChI Key: YVXPCSYTPPMTHS-INIZCTEOSA-N
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Description

®-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both the oxazoline ring and the phenylpyridine moiety contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Oxazoline Ring: This can be achieved through the cyclization of an amino alcohol with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Phenylpyridine Moiety: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a halogenated oxazoline and a phenylpyridine boronic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

®-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The oxazoline ring can be oxidized to form oxazole derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenylpyridine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nucleophiles, and bases are used under various conditions depending on the desired substitution.

Major Products

    Oxidation: Oxazole derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenylpyridine derivatives.

Scientific Research Applications

®-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: Used as a ligand in asymmetric catalysis and as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of ®-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The oxazoline ring and the phenylpyridine moiety can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole: The enantiomer of the compound, which may have different biological activities.

    4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)oxazole: Lacks the dihydro component, leading to different chemical properties.

    4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrothiazole: Contains a sulfur atom instead of oxygen in the ring, affecting its reactivity and applications.

Uniqueness

®-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific chiral configuration and the combination of the oxazoline ring with the phenylpyridine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4R)-4-tert-butyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-18(2,3)16-12-21-17(20-16)15-11-7-10-14(19-15)13-8-5-4-6-9-13/h4-11,16H,12H2,1-3H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXPCSYTPPMTHS-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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